7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde
Description
7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde is a complex heterocyclic compound characterized by a fused bicyclic structure containing both oxygen (dioxa) and nitrogen (tetraaza) atoms, along with an aldehyde functional group. Its rigid bicyclic framework and electron-rich heteroatoms make it a candidate for designing functional polymers or bioactive molecules.
Properties
IUPAC Name |
12,14-dioxa-2,3,4,5-tetrazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaene-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O3/c16-4-7-1-6-2-9-10(18-5-17-9)3-8(6)15-11(7)12-13-14-15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIAQFMQLSEIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C4=NN=NN34)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple heteroatoms, which may contribute to its biological properties. The presence of nitrogen and oxygen atoms in the structure enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing naphthalene and oxadiazole moieties have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain analogs have been identified as inhibitors of pro-inflammatory pathways.
Anticancer Activity
A study on related naphthalene derivatives highlighted their potential as VEGFR-2 inhibitors. For instance, compound 5 from the study exhibited significant antiproliferative effects against HepG2 and MCF-7 cell lines with IC50 values of 9.7 µM and 8.8 µM respectively . The mechanism involved the induction of apoptosis, evidenced by increased caspase-3 activity.
| Compound | Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|---|
| 5 | HepG2 | 8.8 | 22.86 |
| 5 | MCF-7 | 9.7 | Not specified |
Antimicrobial Activity
Another study investigated the antimicrobial properties of various naphthalene derivatives against common bacterial strains. The results indicated that specific modifications to the naphthalene ring enhanced antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 12 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- VEGFR-2 Inhibition : By blocking VEGFR-2 signaling pathways, the compound may hinder tumor growth and angiogenesis.
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation suggests a targeted approach to cancer treatment.
- Antibacterial Mechanisms : Interference with bacterial cell wall synthesis or function may explain its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde, comparisons are drawn with analogous heterocyclic and aldehyde-functionalized compounds. Key structural analogs include:
4,9-Dioxa-1,12-dodecanediamine (Structural Analogue)
- Structure : Contains two oxygen atoms (dioxa) and two amine groups but lacks the fused tetraaza-naphthalene core.
- Functionality: Used in synthesizing poly(β-amino ester) (PBAE) macromers for biodegradable hydrogels .
- Degradation Behavior : Hydrogels derived from 4,9-dioxa-1,12-dodecanediamine exhibit tunable degradation rates dependent on diamine chain length and crosslinker type (e.g., PEGDA vs. HDDA). In contrast, the tetraaza-naphthalene compound’s degradation profile remains unstudied but may differ due to its aromatic rigidity .
Poly(β-amino ester) (PBAE) Networks
- Synthesis: PBAEs are formed via Michael addition of amines (e.g., 1,6-hexanediamine) to diacrylates.
- Biocompatibility: Degradation products of PBAEs (e.g., from 4,9-dioxa-1,12-dodecanediamine-based gels) are biocompatible with NIH 3T3 cells. The tetraaza compound’s toxicity profile is unknown but warrants investigation due to its nitrogen-rich structure .
Aldehyde-Functionalized Heterocycles
- Reactivity : The aldehyde group in the target compound enables Schiff base formation or crosslinking, similar to benzaldehyde derivatives. However, its electron-deficient tetraaza-naphthalene core may alter reactivity compared to simpler aromatic aldehydes.
- Thermal Stability: Fused bicyclic systems typically exhibit higher thermal stability than monocyclic analogs. For example, naphthalene derivatives decompose at ~300°C, whereas linear aldehyde-containing polymers (e.g., PEGDA-based hydrogels) degrade below 200°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
